Isobutyrylshikonin
Overview
Description
Isobutylshikonin: is a naturally occurring naphthoquinone derivative found in the roots of the plant Lithospermum erythrorhizon. It is a member of the shikonin family of compounds, which are known for their vibrant red pigments and various biological activities. Isobutylshikonin has been studied for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects .
Biochemical Analysis
Biochemical Properties
Isobutyrylshikonin interacts with various enzymes and proteins in biochemical reactions. It is involved in the acylation process of shikonin, a reaction catalyzed by the enzyme LeBAHD56 . This enzyme is preferentially expressed in tissues where shikonin and its derivatives are biosynthesized .
Cellular Effects
This compound has been found to have potent activity against various types of cells, including oral cancer cells . It influences cell function by triggering apoptosis, inhibiting cell proliferation, and attenuating leukemia cell stemness . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It induces the production of reactive oxygen species, inhibits the activation of EGFR and PI3K/AKT signaling pathways, and induces apoptosis and necroptosis .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound shows a higher ratio of acetylshikonin, this compound, or isovalerylshikonin to shikonin in overexpression lines compared to controls .
Metabolic Pathways
This compound is involved in the metabolic pathways of shikonin acylation . It interacts with enzymes such as LeBAHD56 in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutylshikonin can be synthesized through several methods, including chemical synthesis and biotechnological approaches. One common method involves the extraction of shikonin from the roots of Lithospermum erythrorhizon, followed by chemical modification to produce isobutylshikonin. The synthetic route typically involves esterification reactions using isobutyric acid and appropriate catalysts .
Industrial Production Methods: Industrial production of isobutylshikonin often relies on plant cell culture techniques. Hairy root cultures of Lithospermum erythrorhizon are used to produce shikonin and its derivatives, including isobutylshikonin. This method allows for the large-scale production of the compound under controlled conditions, ensuring a consistent supply for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Isobutylshikonin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to oxidize isobutylshikonin, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce isobutylshikonin, resulting in the formation of hydroquinone derivatives.
Substitution: Substitution reactions involving nucleophiles such as amines and thiols can modify the side chains of isobutylshikonin, producing various derivatives with different biological activities
Major Products: The major products formed from these reactions include various shikonin derivatives, such as acetylshikonin, isovalerylshikonin, and beta-hydroxyisovalerylshikonin. These derivatives exhibit distinct biological activities and are valuable for pharmaceutical and industrial applications .
Scientific Research Applications
Chemistry: Isobutylshikonin is used as a reference standard in analytical chemistry for the identification and quantification of shikonin derivatives. It is also employed as a synthetic precursor for the production of other naphthoquinone compounds .
Biology: In biological research, isobutylshikonin is studied for its antioxidant properties. It exhibits radical scavenging activities, making it a potential candidate for protecting cells from oxidative stress .
Medicine: Isobutylshikonin has shown promise in medical research due to its anti-inflammatory and anticancer properties. It inhibits the activity of matrix metalloproteinase 9 (MMP-9), an enzyme involved in cancer metastasis, and exhibits cytotoxic effects against various cancer cell lines .
Industry: In the industrial sector, isobutylshikonin is used as a natural dye in cosmetics and food products. Its vibrant red pigment is valued for its stability and safety compared to synthetic dyes .
Mechanism of Action
Isobutylshikonin exerts its effects through multiple molecular targets and pathways. It inhibits the activity of MMP-9, which plays a crucial role in cancer cell invasion and metastasis. Additionally, isobutylshikonin modulates various signaling pathways involved in inflammation and oxidative stress, contributing to its anti-inflammatory and antioxidant properties .
Comparison with Similar Compounds
Shikonin: Another naphthoquinone derivative with similar biological activities, including anti-inflammatory and anticancer effects.
Acetylshikonin: A derivative of shikonin with enhanced stability and bioavailability.
Isovalerylshikonin: Known for its potent anticancer properties and ability to inhibit tumor growth.
Beta-Hydroxyisovalerylshikonin: Exhibits strong antioxidant and anti-inflammatory activities
Uniqueness: Isobutylshikonin stands out due to its specific inhibition of MMP-9, making it a valuable compound for cancer research. Its unique chemical structure also allows for various modifications, leading to the development of novel derivatives with improved therapeutic properties .
Properties
IUPAC Name |
[(1R)-1-(5,8-dihydroxy-1,4-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-10(2)5-8-16(26-20(25)11(3)4)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24/h5-7,9,11,16,21-22H,8H2,1-4H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRYLTBIGIAADD-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)O[C@H](CC=C(C)C)C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316067 | |
Record name | Isobutyrylshikonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52438-12-7 | |
Record name | Isobutyrylshikonin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52438-12-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isobutyrylshikonin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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